![molecular formula C6H14ClN B7450951 3-Ethylcyclobutan-1-amine hydrochloride](/img/structure/B7450951.png)
3-Ethylcyclobutan-1-amine hydrochloride
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Overview
Description
3-Ethylcyclobutan-1-amine hydrochloride, also known as ECBA HCl, is a chemical compound that has been gaining attention in the scientific community due to its potential use in various research applications. ECBA HCl is a cyclic amine that is structurally similar to other amines such as cyclobutylamine and isobutylamine.
Mechanism of Action
The mechanism of action of 3-Ethylcyclobutan-1-amine hydrochloride HCl is not fully understood, but it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. It has been suggested that 3-Ethylcyclobutan-1-amine hydrochloride HCl may act as a selective serotonin reuptake inhibitor (SSRI) and a norepinephrine reuptake inhibitor (NRI), similar to other antidepressant drugs.
Biochemical and Physiological Effects
Studies have shown that 3-Ethylcyclobutan-1-amine hydrochloride HCl can produce a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to produce anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Ethylcyclobutan-1-amine hydrochloride HCl in lab experiments is its potential as a research tool in the study of neurotransmitters and their receptors. It has also been shown to exhibit low toxicity and minimal side effects in animal studies. However, one of the limitations of using 3-Ethylcyclobutan-1-amine hydrochloride HCl is its limited availability and high cost, which may restrict its use in certain research applications.
Future Directions
There are several potential future directions for the use of 3-Ethylcyclobutan-1-amine hydrochloride HCl in scientific research. One area of interest is its potential as a treatment for neuropathic pain, as it has been shown to exhibit analgesic effects in animal models. Additionally, further studies are needed to fully understand the mechanism of action of 3-Ethylcyclobutan-1-amine hydrochloride HCl and its potential as an antidepressant and anxiolytic agent. There is also potential for the development of new analogs of 3-Ethylcyclobutan-1-amine hydrochloride HCl with improved pharmacological properties.
Synthesis Methods
3-Ethylcyclobutan-1-amine hydrochloride HCl can be synthesized through a process known as reductive amination. This method involves the reaction of cyclobutanone with ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to its hydrochloride salt form through the addition of hydrochloric acid.
Scientific Research Applications
3-Ethylcyclobutan-1-amine hydrochloride HCl has been used in various research applications, including drug discovery and development, as well as in the study of neurotransmitters and their receptors. In drug discovery, 3-Ethylcyclobutan-1-amine hydrochloride HCl has been shown to exhibit potential as an antidepressant and anxiolytic agent. It has also been studied for its potential use in the treatment of neuropathic pain.
properties
IUPAC Name |
3-ethylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-5-3-6(7)4-5;/h5-6H,2-4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIIQBNTDJARTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2408975-39-1 |
Source
|
Record name | 3-ethylcyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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